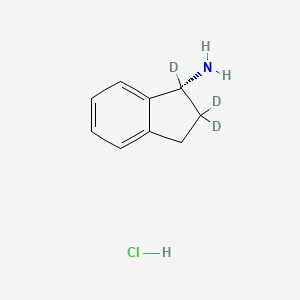

(R)-1-Aminoindane-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-Aminoindane-d3 Hydrochloride, also known as (R)-1-AI-d3 HCl, is an important compound used in scientific research. It is a chiral compound, containing both a hydrogen and a chlorine atom, and is synthesized from the reaction of 1-aminoindane and hydrochloric acid. This compound has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of drugs and for biochemical and physiological studies.

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of Rasagiline, a medication for treating Parkinson's disease. This process involved steps such as condensation, reduction, resolution, and catalytic hydrogenation. The structural integrity of the synthesized compound was confirmed through various techniques including melting point assay, NMR, MS, and assessment of optical activity (Wang Yu-cheng, 2006).

Chemical Stability and Reactivity

- Research indicates that the stability and reactivity of hydroxy-1-aminoindans, a class to which (R)-1-Aminoindane-d3 Hydrochloride belongs, are influenced by the position and orientation of the OH group relative to the amino moiety. The study highlights the inherent instability of certain analogues, depending on the orientation between the OH and amino groups, and describes the unique reactivity of specific hydroxy-aminoindans (Y. Herzig et al., 2006).

Enantiomer Synthesis and Applications

- The synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a benzologue of cispentacin, from indene, has been reported. This synthesis involves steps like chlorosulphonyl isocyanate addition, ring opening, and isomerisation. The study suggests potential applications in the development of pharmaceutical agents (F. Fülöp et al., 2000).

Asymmetric Synthesis and Chirality Transfer

- Research has developed a practical asymmetric synthesis of nearly enantiomerically pure (S)-1-aminoindane. The process includes diastereoselective metal-catalyzed reduction and a novel non-reductive procedure for the removal of the chiral auxiliary. This method's effectiveness and the high enantiomeric excess achieved highlight its significance in chiral chemistry and potential pharmaceutical applications (Patrick G. H. Uiterweerd et al., 2003).

特性

IUPAC Name |

(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-GYQYCVPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)